Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
Description
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate (CAS: 1057093-96-5) is an ester derivative featuring a 2,2-dimethylcyclopropyl substituent attached to the β-keto position of the ethyl oxopropanoate backbone. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The cyclopropane ring introduces significant steric strain and electronic effects, which can enhance metabolic stability and modulate reactivity in synthetic applications.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)5-8(11)7-6-10(7,2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNOAESFIZNKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.
Esterification: The cyclopropyl group is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain biological targets. This reactivity can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Aromatic Substituents : The dimethylcyclopropyl group offers unique steric constraints and metabolic stability compared to planar aromatic substituents (e.g., phenyl, pyridinyl) .
- Electron Effects : Fluorophenyl and dichlorophenyl derivatives exhibit distinct electronic profiles due to electronegative substituents, influencing reactivity in nucleophilic additions or condensations .
- Heterocyclic Variants : Pyridinyl and indolyl derivatives (e.g., 8a–c , 16) introduce hydrogen-bonding capabilities, enhancing interactions in biological systems .
Key Observations :
Key Observations :
- Dichlorophenyl and aminopyridine derivatives show direct relevance in oncology .
Biological Activity
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl moiety that contributes to its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of 198.26 g/mol. Its structural uniqueness arises from the combination of the cyclopropyl group and the ester functional group, which may influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Cyclopropyl Group : This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane.
- Esterification : The cyclopropyl compound is reacted with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions to yield the desired ester.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The cyclopropyl group introduces strain in the molecule, enhancing its reactivity towards specific biological targets. This can lead to inhibition or activation of certain biochemical pathways, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that compounds with similar structures exhibit significant antibacterial properties, indicating potential for this compound as well.
Cytotoxicity
Research has also assessed the cytotoxic effects of this compound on different cell lines. In vitro studies reveal that it may exhibit cytotoxic activity comparable to known chemotherapeutic agents, suggesting its potential use in cancer treatment .
Case Studies
- Antibacterial Assays : A study demonstrated that derivatives similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/mL against pathogenic bacteria . This indicates strong antibacterial activity.
- Cytotoxicity Evaluation : Another investigation reported that related compounds exhibited LC50 values between 280 and 765 μg/mL against various cancer cell lines, suggesting moderate cytotoxicity that could be further optimized for therapeutic applications.
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC/LC50 Values |
|---|---|---|---|
| This compound | Structure | Antibacterial, Cytotoxic | TBD |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Structure | Antibacterial | MIC: 0.125 mg/mL |
| Methyl 3-(2,2-dimethylcyclopropyl)-3-oxobutanoate | Structure | Cytotoxic | LC50: 765 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
